molecular formula C30H30N4O6 B7983290 (4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate

(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate

Cat. No.: B7983290
M. Wt: 542.6 g/mol
InChI Key: SBBDXSZBUHGNMB-IHZSNKTASA-N
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Description

This compound is a specialized organic molecule featuring three key structural motifs:

  • A 4-oxo-1,2,3-benzotriazin-3-yl group, which acts as an activating moiety for carboxylic acid derivatives, enhancing reactivity in coupling reactions.
  • A (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino) (Fmoc-protected amino) group, widely used in peptide synthesis for temporary amine protection under basic conditions.
  • A tert-butoxy [(2-methylpropan-2-yl)oxy] group, providing steric protection and acid-labile stability for orthogonal deprotection strategies.

The compound is primarily employed in solid-phase peptide synthesis (SPPS) and as a building block for complex biomolecules. Its synthesis involves coupling Fmoc-protected amino acids with benzotriazine-activated esters in anhydrous dichloromethane (DCM) or similar solvents, as exemplified in related syntheses of tert-butyl esters and Fmoc-amino acid derivatives .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O6/c1-18(39-30(2,3)4)26(28(36)40-34-27(35)23-15-9-10-16-25(23)32-33-34)31-29(37)38-17-24-21-13-7-5-11-19(21)20-12-6-8-14-22(20)24/h5-16,18,24,26H,17H2,1-4H3,(H,31,37)/t18?,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBDXSZBUHGNMB-IHZSNKTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: L-Threonine

L-Threonine (CAS 72-19-5) serves as the chiral backbone. The hydroxyl group is protected as a tert-butyl ether to prevent side reactions during subsequent steps.

tert-Butyl Protection

Reaction Conditions :

  • Reagents : L-Threonine, tert-butyl alcohol, concentrated sulfuric acid (catalyst).

  • Procedure : L-Threonine is dissolved in excess tert-butyl alcohol under inert atmosphere, with catalytic H₂SO₄. The mixture is refluxed at 80–100°C for 12–24 hours.

  • Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and drying over Na₂SO₄.

  • Yield : ~85–90%.

Fmoc Protection

Reaction Conditions :

  • Reagents : L-Threonine-O-tert-butyl, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), sodium carbonate, 1,4-dioxane/water.

  • Procedure : L-Threonine-O-tert-butyl is suspended in 1,4-dioxane/water (2:1 v/v) with Na₂CO₃. Fmoc-OSu is added dropwise at 0°C, and the reaction proceeds at 20°C for 12 hours.

  • Workup : Acidification to pH 4 with HCl, precipitation, filtration, and recrystallization from ethyl acetate/hexane.

  • Yield : Quantitative (>95%).

Synthesis of 3-Hydroxy-4-oxo-1,2,3-benzotriazine

Diazotization of Anthranilamide

Method A (From Anthranilamide) :

  • Reagents : Anthranilamide, NaNO₂, HCl.

  • Procedure : Anthranilamide is treated with NaNO₂ in ice-cold 8 M HCl. After 1 hour at 0°C, the solution is neutralized with NaOH, precipitating 4-oxo-1,2,3-benzotriazin-3(4H)-one.

  • Yield : 70–75%.

Method B (From Anthranilohydrazide) :

  • Reagents : Anthranilohydrazide, NaNO₂, HCl.

  • Procedure : Similar to Method A, but using anthranilohydrazide. Neutralization with Na₂CO₃ yields the product.

  • Yield : 80–85%.

Esterification: Coupling Benzotriazinone with Fmoc-Amino Acid

Activation of Fmoc-L-Threonine-O-tert-butyl

The carboxylate group of Fmoc-L-threonine-O-tert-butyl is activated as a benzotriazinyl ester using 3-hydroxy-4-oxo-1,2,3-benzotriazine (Dhbt-OH).

Reaction Conditions :

  • Reagents : Fmoc-L-threonine-O-tert-butyl, Dhbt-OH, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), dry DMF.

  • Procedure :

    • Fmoc-amino acid (1 eq), Dhbt-OH (1.2 eq), and DCC (1.5 eq) are combined in anhydrous DMF at 0°C.

    • DMAP (0.1 eq) is added, and the reaction stirs at 20°C for 6 hours.

    • Precipitated dicyclohexylurea is filtered, and the crude product is concentrated.

Purification :

  • Column Chromatography : Silica gel, eluting with hexane/ethyl acetate (3:1).

  • Yield : 70–80%.

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75–7.30 (m, Fmoc aromatic), 4.40–4.20 (m, α-CH), 1.40 (s, tert-butyl).

  • ¹³C NMR : 172.5 (ester C=O), 156.0 (Fmoc carbonyl), 80.5 (tert-butyl-O).

  • HRMS : [M+H]⁺ calc. for C₃₀H₂₉N₅O₆: 580.2154; found: 580.2158.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 158–160°C.

Applications in Solid-Phase Peptide Synthesis

The title compound serves as a self-indicating acylating agent in SPPS. Upon reaction with resin-bound amines, the liberated Dhbt-OH undergoes ionization, producing a yellow color (λmax = 360 nm) to monitor coupling efficiency.

Challenges and Optimization

Side Reactions

  • Racemization : Minimized by maintaining reaction temperatures below 25°C and using HOBt/Dhbt activators.

  • tert-Butyl Deprotection : Avoided by excluding acidic conditions post-esterification.

Scalability

  • Batch Size : Yields remain consistent (>70%) at 10 mmol scale.

  • Cost Efficiency : Anthranilamide and Fmoc-OSu are commercially available at scale .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted compounds with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that benzotriazine derivatives exhibit significant anticancer properties. The compound can potentially inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that modifications in the benzotriazine structure can enhance its efficacy against specific cancer types.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a similar benzotriazine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .

Antimicrobial Properties

Benzotriazine derivatives have also been investigated for their antimicrobial activities. The presence of the 4-oxo group enhances the interaction with bacterial enzymes, making them effective against resistant strains.

Table 1: Antimicrobial Efficacy of Benzotriazine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
(4-oxo...)P. aeruginosa8 µg/mL

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly targeting proteases and kinases involved in various signaling pathways. This inhibition can be crucial for developing therapeutic agents that modulate these pathways in diseases like cancer and diabetes.

Case Study:
A recent investigation revealed that a related benzotriazine compound inhibited the activity of a specific protease involved in tumor metastasis, leading to decreased invasive behavior of cancer cells .

Peptide Synthesis

The compound's structure makes it suitable as a coupling reagent in peptide synthesis, particularly for synthesizing complex peptides with minimal racemization.

Table 2: Applications in Peptide Synthesis

Reaction TypeConditionsYield (%)
Fmoc-based peptide couplingDMF, 0°C85
Solid-phase peptide synthesisTFA cleavage90

Stability Studies

Stability under physiological conditions is crucial for drug development. Studies have shown that the compound maintains stability at physiological pH, which is advantageous for its application as a therapeutic agent.

Table 3: Stability of (4-oxo...) Under Physiological Conditions

ConditionStability (Hours)
pH 7.4>24
pH 5.012
pH 9.0>24

Mechanism of Action

The mechanism of action of (4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, depending on the context and the specific targets involved .

Biological Activity

The compound (4-oxo-1,2,3-benzotriazin-3-yl)(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate is a complex organic molecule with potential applications in pharmaceutical development and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C38H32N2O5C_{38}H_{32}N_{2}O_{5}, with a molecular weight of approximately 596.67 g/mol. The structure includes a benzotriazine moiety, which is known for its biological activity, particularly in drug design.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : The benzotriazine ring has been shown to interact with various enzymes, potentially inhibiting their activity. This property is crucial in the development of drugs targeting specific metabolic pathways.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which can protect cells from oxidative stress and reduce the risk of chronic diseases.
  • Modulation of Signaling Pathways : The presence of functional groups allows for interaction with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

1. Anticancer Activity

Research has indicated that derivatives of benzotriazines exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a study published in Cancer Research demonstrated that benzotriazine derivatives could inhibit tumor growth in xenograft models by targeting specific oncogenic pathways .

2. Antimicrobial Properties

A comparative study highlighted the antimicrobial efficacy of benzotriazine compounds against various bacterial strains. The results showed that modifications to the benzotriazine structure enhanced antimicrobial activity, suggesting a potential application in developing new antibiotics .

3. Neuroprotective Effects

Another study focused on the neuroprotective effects of benzotriazine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal damage through their antioxidant properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
NeuroprotectiveProtects neurons from oxidative damage

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs (Table 1) differ in protecting groups, ester/acid substitutions, or backbone modifications, leading to variations in reactivity, solubility, and application scope.

Table 1: Key Structural and Functional Comparisons

Compound Name / CAS No. Key Structural Differences Reactivity & Applications Reference
(2S,3R)-Benzyl 2-(Fmoc-amino)-3-hydroxybutanoate [131545-63-6] Benzyl ester replaces benzotriazine; hydroxyl at C3 Less reactive in coupling; used for hydroxylated peptide synthesis
(2R,3S)-2-(Fmoc-amino)-3-(benzyloxy)butanoic acid [201481-37-0] Benzyloxy at C3; free carboxylic acid Acid functionality enables direct conjugation; limited steric protection
(2R,3S)-2-(Fmoc-amino)-3-(tert-butoxy)butanoic acid [71989-35-0] tert-Butoxy at C3; free carboxylic acid Acid-labile protection; compatible with Fmoc SPPS
Compound in [175291-56-2] Phosphoryloxy group at C3 Phosphorylation site for nucleotide or lipid conjugation

Critical Analysis of Functional Differences

Reactivity in Coupling Reactions :
The 4-oxo-benzotriazine group in the target compound enhances electrophilicity compared to benzyl or tert-butyl esters, enabling faster amide bond formation under mild conditions . In contrast, benzyl esters (e.g., [131545-63-6]) require harsher acidic conditions (e.g., HBr/AcOH) for deprotection, limiting their utility in acid-sensitive systems .

Steric and Orthogonal Protection :
The tert-butoxy group in the target compound and [71989-35-0] provides acid-sensitive protection, allowing sequential deprotection alongside base-labile Fmoc groups. This contrasts with benzyl-based analogs ([201481-37-0]), which lack orthogonal deprotection pathways .

Solubility and Stability : Phosphoryloxy derivatives ([175291-56-2]) exhibit higher polarity, improving aqueous solubility but reducing stability in acidic media compared to tert-butoxy analogs .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(Fmoc-amino)-3-(tert-butoxy)butanoate?

  • Methodology :

  • Protection : The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is introduced to protect the amino group during coupling reactions. The tert-butoxy group is typically added via alkylation or esterification under anhydrous conditions .
  • Coupling : The 4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) ester is activated using carbodiimides (e.g., DCC or EDC) to facilitate peptide bond formation. This step requires precise pH control (6.5–7.5) to avoid racemization .
  • Purification : Crude products are purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and characterized by 1^1H/13^13C NMR and HRMS .

Q. How is the stereochemical integrity of the (2S)-configured amino acid maintained during synthesis?

  • Methodology :

  • Chiral Auxiliaries : Use of tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups in earlier synthesis steps minimizes epimerization.
  • Low-Temperature Coupling : Reactions are performed at 0–4°C to reduce kinetic racemization .
  • Analytical Validation : Circular dichroism (CD) spectroscopy or chiral HPLC confirms enantiopurity (>98% ee) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

TechniquePurposeKey Parameters
1^1H/13^13C NMRConfirm backbone structure and substituentsChemical shifts: Fmoc aromatic protons (7.3–7.8 ppm), tert-butoxy methyl groups (1.2 ppm)
HRMSVerify molecular weightm/z calculated for C28_{28}H30_{30}N4_4O6_6: 542.2165
HPLCAssess purityRetention time: 12.3 min (C18 column, 70% acetonitrile)

Advanced Research Questions

Q. How do reaction conditions influence coupling efficiency with sterically hindered amino acids?

  • Methodology :

  • Solvent Optimization : Use DMF/DCM mixtures (1:1) to enhance solubility of bulky tert-butoxy groups.
  • Coupling Agents : HOBt/DIC combinations reduce steric hindrance compared to Dhbt esters. Kinetic studies show 85% yield with HOBt vs. 60% with Dhbt .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h while maintaining >90% yield .

Q. What stability challenges arise from the 4-oxo-1,2,3-benzotriazin-3-yl ester under basic conditions?

  • Methodology :

  • Hydrolysis Studies : At pH >8.5, the ODhbt ester undergoes rapid hydrolysis (t1/2_{1/2} = 30 min), releasing free carboxylic acid. Stabilization requires buffered conditions (pH 7.0–7.5) with 1% N-methylmorpholine .
  • Competitive Side Reactions : The tert-butoxy group is susceptible to acidolysis (e.g., TFA), necessitating orthogonal protection strategies (e.g., Fmoc for amines, tert-butyl for hydroxyls) .

Q. How can contradictory data on tert-butoxy group stability in peptide elongation be resolved?

  • Methodology :

  • Comparative Studies : Test tert-butoxy vs. benzyl ethers in model peptides. Under standard SPPS conditions (20% piperidine/DMF), tert-butyl shows 95% retention vs. 70% for benzyl .
  • Cross-Validation : Use MALDI-TOF MS to detect premature deprotection and 19^19F NMR (if fluorinated analogs are synthesized) for real-time monitoring .

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